molecular formula C13H15F4N B13585026 [1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine

[1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine

Cat. No.: B13585026
M. Wt: 261.26 g/mol
InChI Key: HXRLCBKRPNMHNM-UHFFFAOYSA-N
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Description

[1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine: is an organic compound characterized by the presence of multiple fluorine atoms attached to a phenyl and cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine typically involves multiple steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the cyclohexane structure.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to introduce fluorine atoms at specific positions on the phenyl and cyclohexyl rings.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis with careful control of temperature, pressure, and reaction time.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability, allowing for the continuous production of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the structure.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), amines, thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, amines

    Substitution: Substituted amines, thiols

Scientific Research Applications

Chemistry

In chemistry, [1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials with specific electronic and steric properties.

Biology

In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in drug design and development.

Medicine

Medically, this compound has potential applications as a pharmaceutical intermediate. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2,4-Difluorophenyl)cyclopentyl]methanamine
  • 2,4-Difluorobenzylamine
  • 2,4-Difluorophenylethylamine

Uniqueness

Compared to similar compounds, [1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine stands out due to the presence of multiple fluorine atoms on both the phenyl and cyclohexyl rings. This unique structural feature can enhance its chemical stability, metabolic resistance, and binding interactions, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C13H15F4N

Molecular Weight

261.26 g/mol

IUPAC Name

[1-(2,4-difluorophenyl)-4,4-difluorocyclohexyl]methanamine

InChI

InChI=1S/C13H15F4N/c14-9-1-2-10(11(15)7-9)12(8-18)3-5-13(16,17)6-4-12/h1-2,7H,3-6,8,18H2

InChI Key

HXRLCBKRPNMHNM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(CN)C2=C(C=C(C=C2)F)F)(F)F

Origin of Product

United States

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